molecular formula C6H11N B1195502 3,3-Dimethylbutanenitrile CAS No. 3302-16-7

3,3-Dimethylbutanenitrile

Cat. No.: B1195502
CAS No.: 3302-16-7
M. Wt: 97.16 g/mol
InChI Key: XFOWYEKVIRMOBI-UHFFFAOYSA-N
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Description

3,3-Dimethylbutanenitrile, also known as neopentyl cyanide, is an organic compound with the molecular formula C₆H₁₁N. It is a nitrile derivative of neopentane, characterized by a nitrile group (-CN) attached to a carbon atom that is part of a neopentyl structure. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of neopentyl bromide with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is replaced by the cyanide ion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydration of neopentyl alcohol using a suitable dehydrating agent such as phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄). This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbutanenitrile undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form neopentanoic acid.

    Reduction: Catalytic hydrogenation can reduce the nitrile group to form neopentylamine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Neopentanoic acid.

    Reduction: Neopentylamine.

    Substitution: Various substituted neopentyl derivatives.

Scientific Research Applications

3,3-Dimethylbutanenitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of bioactive compounds.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3,3-dimethylbutanenitrile depends on the specific reaction or application. For instance, in reduction reactions, the nitrile group is hydrogenated to form an amine, involving the transfer of hydrogen atoms facilitated by a metal catalyst. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

    Neopentyl alcohol: Similar structure but with a hydroxyl group instead of a nitrile group.

    Neopentanoic acid: The carboxylic acid derivative of neopentane.

    Neopentylamine: The amine derivative formed by the reduction of 3,3-dimethylbutanenitrile.

Uniqueness: this compound is unique due to its nitrile functional group, which imparts distinct reactivity compared to its alcohol, acid, and amine counterparts. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.

Properties

IUPAC Name

3,3-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6(2,3)4-5-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOWYEKVIRMOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277191
Record name 3,3-dimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3302-16-7
Record name 3302-16-7
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Record name 3,3-dimethylbutanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,3-dimethylbutanenitrile in the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile?

A1: this compound serves as a direct precursor in the synthesis of 1-amino-2,2-dimethylcyclopropane-1-carbonitrile. The research highlights a direct cyclization reaction where 2-amino-4-chloro-3,3-dimethylbutanenitrile is treated with potassium tert-butoxide in THF. This reaction yields the target cyclopropane derivative along with a dimerization product [].

Q2: Are there alternative synthetic routes to obtain the desired cyclopropane derivatives without directly using this compound?

A2: Yes, the research explores an alternative route for synthesizing similar functionalized cyclopropanes. This method involves reacting 1-methoxycyclopropylamines with potassium cyanide, offering a different pathway to access related compounds [].

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